3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid

Bioconjugation Prodrug Design Solid-Phase Synthesis

3-(N-Benzyl-4-methylbenzenesulfonamido)propanoic acid (CAS 101585-36-8, molecular formula C₁₇H₁₉NO₄S, MW 333.41 g/mol) is a synthetic sulfonamide derivative belonging to the N-benzyl-N-tosyl-β-alanine class. The molecule incorporates the pharmacophoric N-benzyl-p-toluenesulfonamide (BTS) scaffold—a well-established selective inhibitor of fast skeletal muscle myosin II ATPase (IC₅₀ ≈ 5 µM) —covalently linked to a propanoic acid side chain.

Molecular Formula C17H19NO4S
Molecular Weight 333.4 g/mol
Cat. No. B11208550
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid
Molecular FormulaC17H19NO4S
Molecular Weight333.4 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)S(=O)(=O)N(CCC(=O)O)CC2=CC=CC=C2
InChIInChI=1S/C17H19NO4S/c1-14-7-9-16(10-8-14)23(21,22)18(12-11-17(19)20)13-15-5-3-2-4-6-15/h2-10H,11-13H2,1H3,(H,19,20)
InChIKeyFNQFFQLKZFPDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(N-Benzyl-4-methylbenzenesulfonamido)propanoic Acid: A BTS-Derived Sulfonamide β-Amino Acid for Targeted Probe and Conjugate Development


3-(N-Benzyl-4-methylbenzenesulfonamido)propanoic acid (CAS 101585-36-8, molecular formula C₁₇H₁₉NO₄S, MW 333.41 g/mol) is a synthetic sulfonamide derivative belonging to the N-benzyl-N-tosyl-β-alanine class . The molecule incorporates the pharmacophoric N-benzyl-p-toluenesulfonamide (BTS) scaffold—a well-established selective inhibitor of fast skeletal muscle myosin II ATPase (IC₅₀ ≈ 5 µM) [1]—covalently linked to a propanoic acid side chain. This structural extension introduces a free carboxylic acid handle absent in the parent BTS compound, enabling direct conjugation, improved aqueous solubility profiles, and access to β-amino acid chemistry . It is distributed by Sigma-Aldrich as an AldrichCPR rare chemical for early discovery research .

Why BTS or Simple N-Tosyl-β-Alanine Cannot Replace 3-(N-Benzyl-4-methylbenzenesulfonamido)propanoic Acid in Conjugation-Dependent Workflows


The parent myosin inhibitor BTS (N-benzyl-p-toluenesulfonamide, CAS 1576-37-0) lacks a carboxylic acid functionality, rendering it incapable of direct amide or ester conjugation without additional synthetic steps [1]. Conversely, simple N-tosyl-β-alanine (3-(4-methylbenzenesulfonamido)propanoic acid) retains the carboxylic acid but omits the N-benzyl group critical for myosin II binding affinity—BTS derivatives lose substantial potency when the N-benzyl substituent is removed or replaced with smaller N-alkyl groups [2]. The target compound uniquely presents both the N-benzyl pharmacophore and a free propanoic acid terminus, enabling retention of target binding potential while offering a functional handle for bioconjugation, prodrug design, or solid-phase immobilization. Furthermore, the N-benzyl variant (target compound) versus the N-phenyl analog (CAS 65148-06-3, MW 319.38) offers differentiated lipophilicity and steric bulk at the sulfonamide nitrogen, which can modulate target selectivity and physicochemical properties.

Quantitative Differentiation Evidence for 3-(N-Benzyl-4-methylbenzenesulfonamido)propanoic Acid vs. Closest Analogs


Carboxylic Acid Functional Handle: Conjugation-Ready vs. BTS (None vs. One –COOH Group)

The target compound possesses exactly one free carboxylic acid group (propanoic acid side chain), which is entirely absent in the parent myosin inhibitor BTS (N-benzyl-p-toluenesulfonamide, CAS 1576-37-0) . BTS contains only the sulfonamide –SO₂NH– and a terminal benzyl group, offering no carboxylate handle for amide coupling, esterification, or NHS-ester activation [1]. The target compound, as a β-alanine derivative, provides a –COOH moiety suitable for direct EDC/DCC-mediated conjugation to amine-containing linkers, fluorophores, biotin, or solid supports without de novo synthetic manipulation. This functional group difference is absolute (0 vs. 1 carboxylic acid group) and constitutes a qualitative yes/no differentiation for any workflow requiring covalent attachment.

Bioconjugation Prodrug Design Solid-Phase Synthesis

Predicted Aqueous Solubility Superiority Over BTS Driven by the Propanoic Acid Moiety

Computational solubility prediction (ESOL model) yields a Log S value of –0.44 for the target compound, corresponding to an estimated aqueous solubility of 1.35 × 10³ mg/mL and classifying the compound as 'Highly soluble' [1]. In contrast, BTS (CAS 1576-37-0, C₁₄H₁₅NO₂S, MW 261.34) is a neutral, lipophilic molecule with no ionizable carboxylic acid group; its experimentally observed physical form is a white crystalline solid with a melting point of 115 °C and low water solubility consistent with its higher logP . The introduction of the propanoic acid moiety in the target compound adds both hydrogen-bond donor/acceptor capacity and a pH-dependent ionizable center (pKa ≈ 4–5 for carboxylic acids), directly enhancing aqueous solubility relative to the uncharged BTS scaffold.

Physicochemical Properties Aqueous Solubility Druglikeness

Molecular Weight Differentiation: 333.4 vs. 261.3 g/mol Enables MS Distinction and Alters Diffusion Properties

The target compound has a molecular weight of 333.41 g/mol (C₁₇H₁₉NO₄S) , compared to 261.34 g/mol for BTS (C₁₄H₁₅NO₂S) [1] and 319.38 g/mol for the N-phenyl analog (C₁₆H₁₇NO₄S) . This represents a 27.6% mass increase over BTS and a 4.4% increase over the N-phenyl analog. The higher MW influences passive diffusion rates across biological membranes and provides a distinct m/z signal in LC-MS/MS workflows, facilitating unambiguous identification in mixture analyses. Additionally, the target compound contains one additional hydrogen bond donor (carboxylic acid –OH) and two additional hydrogen bond acceptors (carbonyl oxygen) relative to BTS, which modulate permeability and protein binding.

Mass Spectrometry Molecular Pharmacology Permeability

N-Benzyl vs. N-Phenyl Substituent: Differentiated Steric Bulk and Lipophilicity at the Sulfonamide Nitrogen

The target compound bears an N-benzyl group (–CH₂–C₆H₅) at the sulfonamide nitrogen, whereas the closest isosteric analog (CAS 65148-06-3) carries an N-phenyl group (–C₆H₅) directly attached to the sulfonamide nitrogen . This single methylene (–CH₂–) spacer difference introduces greater conformational flexibility and increased lipophilicity in the target compound. In the BTS pharmacophore series, the N-benzyl substitution pattern has been demonstrated to be critical for potent and selective myosin II inhibition, with BTS (N-benzyl variant) showing >100-fold selectivity for fast skeletal muscle myosin-2 over slow skeletal, cardiac, and non-muscle myosin-2 isoforms [1]. The N-phenyl analog lacks published myosin inhibition data, but SAR trends in sulfonamide-based inhibitors consistently show that the N-benzyl group provides an optimal spatial arrangement for binding to the myosin II allosteric pocket [2].

Structure-Activity Relationship Myosin Inhibition Selectivity

Absence of 2-Methyl Substitution: Structural Simplicity vs. the 2-Methylpropanoic Acid Analog for Synthetic Tractability

The target compound is a linear 3-(N-benzyl-4-methylbenzenesulfonamido)propanoic acid without methyl branching at the 2-position. In contrast, CAS 301320-51-4 is the 2-methylpropanoic acid analog (3-(N-benzyl-4-methylbenzenesulfonamido)-2-methylpropanoic acid, C₁₈H₂₁NO₄S, MW 347.43) [1]. The 2-methyl group introduces a chiral center (racemic mixture unless stereospecifically synthesized) and alters the conformational preferences of the propanoic acid side chain. From a procurement perspective, the target compound (CAS 101585-36-8) is available as an off-the-shelf AldrichCPR product from Sigma-Aldrich , whereas the 2-methyl analog (CAS 301320-51-4) is listed primarily for custom synthesis through chembase and chemmenu with limited commercial availability and 95%+ purity [1]. The achiral nature of the target compound simplifies analytical characterization and avoids complications from diastereomeric mixtures in downstream conjugates.

Synthetic Chemistry Building Block Custom Synthesis

Optimal Application Scenarios for 3-(N-Benzyl-4-methylbenzenesulfonamido)propanoic Acid Based on Quantitative Differentiation Evidence


Bioconjugate Probe Synthesis via Carboxylic Acid-Directed Amide Coupling

The target compound's single free carboxylic acid group—absent in BTS—enables direct amide bond formation with amine-containing fluorophores, biotin, or PEG linkers using standard EDC/NHS chemistry . This allows researchers to create BTS-based chemical probes for myosin II pull-down assays, fluorescence polarization studies, or cellular imaging without the need for de novo synthesis of a functionalized BTS scaffold. The N-benzyl pharmacophore is preserved for target binding, while the propanoic acid serves as the conjugation exit vector.

Aqueous-Based In Vitro Myosin II Inhibition Assays Requiring DMSO-Free Conditions

With a predicted ESOL solubility of 1.35 × 10³ mg/mL ('Highly soluble' classification) [1], the target compound is substantially more water-soluble than BTS. This property makes it the preferred choice for myosin II ATPase inhibition assays conducted under strict aqueous buffer conditions where DMSO concentrations must be minimized to avoid solvent artifacts on protein structure or enzyme kinetics.

Solid-Phase Immobilization for Affinity Chromatography and Target Deconvolution

The propanoic acid moiety permits covalent immobilization onto amine-functionalized agarose or magnetic beads via carbodiimide chemistry. Immobilized target compound can then be used for affinity pull-down experiments to identify BTS-binding proteins beyond myosin II, enabling target deconvolution studies. BTS itself cannot be directly immobilized without structural modification .

Mass Spectrometry-Based Quantification and Metabolic Stability Studies

The distinct molecular weight (333.41 g/mol vs. 261.34 for BTS) provides a unique m/z signature in LC-MS/MS workflows, facilitating simultaneous quantification of both the target compound and its potential metabolites or degradation products in in vitro metabolic stability assays . The achiral nature of the molecule eliminates complications from enantiomer separation that would arise with the 2-methyl analog.

Quote Request

Request a Quote for 3-(N-benzyl4-methylbenzenesulfonamido)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.